molecular formula C7H4BrClN2 B3219310 4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190317-51-1

4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3219310
CAS No.: 1190317-51-1
M. Wt: 231.48 g/mol
InChI Key: ULKJDMCYMNULCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pyrrolo[3,2-c]pyridine Scaffold in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. rsc.org Among these, the pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, has attracted considerable interest from researchers. This bicyclic system, which consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, is recognized for its versatile pharmacological potential, particularly in the development of anticancer agents. nih.gov The prevalence of nitrogen heterocycles in biologically active compounds is often attributed to their stability and their ability to form hydrogen bonds with biological targets such as DNA and proteins. rsc.org The unique arrangement of nitrogen atoms in the pyrrolo[3,2-c]pyridine core provides a distinct three-dimensional structure and electronic distribution, making it a "privileged scaffold" for designing targeted therapies. nih.govnih.gov Its derivatives have been investigated for a range of activities, highlighting the scaffold's importance in the quest for novel therapeutic agents. nih.gov

Overview of Halogenated Heterocycles in Research

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) into heterocyclic compounds is a well-established and powerful tool in modern drug discovery. researchgate.net This process, known as halogenation, can significantly modify the physicochemical and pharmacological properties of a molecule. nih.gov Introducing halogens can lead to several benefits, including enhanced membrane permeability, which can facilitate passage across the blood-brain barrier, and reduced metabolic degradation, which prolongs the drug's effective lifetime in the body. researchgate.net

Furthermore, halogens can introduce specific interactions with target proteins, most notably through "halogen bonding," a non-covalent interaction that can enhance binding affinity and selectivity. researchgate.netnih.gov The position and type of halogen atom can be crucial; for instance, the introduction of a bromine atom has been shown to significantly increase the potency of certain kinase inhibitors. acs.org The use of halogenation is a common strategy in analogue-based drug discovery to optimize lead compounds. researchgate.net Consequently, a vast number of approved drugs and clinical candidates contain one or more halogen atoms, underscoring the importance of this chemical modification in pharmaceutical research. nih.govresearchgate.net

Specific Focus on the 4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine Architecture

The compound this compound represents a specific example of a dihalogenated heterocyclic system. Its architecture is built upon the foundational pyrrolo[3,2-c]pyridine scaffold, which is then substituted with two different halogen atoms: a bromine at position 4 and a chlorine at position 3. While extensive research on this exact molecule is not widely available in peer-reviewed literature, its structure allows for an informed analysis based on the known properties of its components.

The pyrrolo[3,2-c]pyridine core provides the essential bicyclic framework. The chlorine atom at the 3-position and the bromine atom at the 4-position on the pyridine ring moiety are expected to significantly influence the molecule's electronic properties and potential for intermolecular interactions. Both halogens are electron-withdrawing, which can impact the reactivity of the ring system. The presence of both a bromine and a chlorine atom offers distinct opportunities for halogen bonding and other interactions that could be exploited in the design of compounds for specific biological targets. The N-H group of the pyrrole ring provides a hydrogen bond donor site, a common feature for interaction with biological macromolecules. acs.org The combination of the privileged pyrrolo[3,2-c]pyridine scaffold with the modulating effects of chloro and bromo substituents makes this architecture a point of interest for synthetic and medicinal chemistry exploration.

Interactive Data Table: Properties of Related Pyrrolopyridine Compounds

This table provides data for structurally related compounds to offer context for the properties of the title compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-chloro-1H-pyrrolo[3,2-c]pyridine60290-21-3C₇H₅ClN₂152.58
4-Bromo-1H-pyrrolo[3,2-c]pyridine1000342-68-6C₇H₅BrN₂197.03
4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (Isomer)943323-92-0C₇H₄BrClN₂231.48
3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (Isomer)1000340-39-5C₇H₄BrClN₂231.48

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKJDMCYMNULCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization of 4 Bromo 3 Chloro 1h Pyrrolo 3,2 C Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds, including heterocyclic systems like 1H-pyrrolo[3,2-c]pyridine derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR spectra, the connectivity and spatial arrangement of atoms within a molecule can be elucidated.

In the ¹H NMR spectra of 1H-pyrrolo[3,2-c]pyridine derivatives, the chemical shifts of the protons provide crucial information about their electronic environment. For instance, in a series of synthesized 1H-pyrrolo[3,2-c]pyridine derivatives, the proton signals for the pyrrolo[3,2-c]pyridine core are typically observed in the aromatic region of the spectrum. nih.gov The precise chemical shifts are influenced by the nature and position of substituents on the bicyclic ring system.

For example, in derivatives of 1H-pyrrolo[3,2-c]pyridine, the proton at position 7 is often observed as a singlet, with its chemical shift being sensitive to the substituent at the adjacent C6 position. nih.gov The protons on the pyrrole (B145914) ring also exhibit characteristic signals, and their coupling patterns can help confirm their relative positions. The NH proton of the pyrrole ring typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for a Derivative of 1H-pyrrolo[3,2-c]pyridine (Data is for 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) nih.gov

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-79.06s-
Ar-H7.95d8.6
H-57.76s-
Ar-H7.43d8.6
H-27.37d3.3
H-36.80d3.0
Ar-H6.70s-
OCH₃3.95s-
OCH₃3.91s-

s = singlet, d = doublet

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1H-pyrrolo[3,2-c]pyridine ring system are indicative of their hybridization and electronic environment.

In the case of substituted 1H-pyrrolo[3,2-c]pyridine derivatives, the signals for the carbon atoms of the heterocyclic core appear at characteristic chemical shifts. nih.gov The positions of these signals are influenced by the electron-donating or electron-withdrawing nature of the substituents. Quaternary carbon atoms can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Representative ¹³C NMR Data for a Derivative of 1H-pyrrolo[3,2-c]pyridine (Data is for 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) nih.gov

CarbonChemical Shift (δ, ppm)
C=O154.08
C148.89
C143.56
C141.02
C138.61
C137.62
C134.19
C134.09
CH130.24
CH128.86
CH128.15
C124.98
CH102.82
CH102.50
CH102.27
OCH₃61.06
OCH₃56.44

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atoms within the 1H-pyrrolo[3,2-c]pyridine ring system. The chemical shifts of the pyridinic and pyrrolic nitrogen atoms would be distinct and sensitive to substitution patterns and protonation states. This technique can be particularly useful in distinguishing between different isomers and in studying intermolecular interactions such as hydrogen bonding.

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like substituted 1H-pyrrolo[3,2-c]pyridines.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound. For derivatives of 1H-pyrrolo[3,2-c]pyridine, HRMS data has been used to confirm their calculated molecular formulas. nih.gov

Table 3: Representative HRMS Data for a Derivative of 1H-pyrrolo[3,2-c]pyridine (Data is for 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) nih.gov

IonCalculated m/zFound m/z
[M + H]⁺395.1162395.1164

The fragmentation patterns observed in the mass spectrum can provide valuable structural information. The cleavage of the molecule upon ionization can reveal the nature of the substituents and the stability of different parts of the heterocyclic ring system.

LC-MS Applications in Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for determining the purity of a sample and confirming the identity of a compound. In the context of 4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine, LC-MS would be employed to separate the target compound from any starting materials, byproducts, or degradation products. The liquid chromatography (LC) component provides a retention time characteristic of the compound under specific column and mobile phase conditions, which serves as an initial identifier and an indicator of purity.

The mass spectrometry (MS) component provides a mass-to-charge ratio (m/z) of the parent ion and its fragments. For this compound, the expected exact mass can be calculated from its molecular formula, C7H4BrClN2. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (79Br/81Br and 35Cl/37Cl), would result in a distinctive isotopic cluster in the mass spectrum, providing a high degree of confidence in the compound's identification.

Table 1: Predicted m/z for Adducts of the Isomer 4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Adduct Predicted m/z
[M+H]+ 230.93192
[M+Na]+ 252.91386
[M-H]- 228.91736

This data is for the isomer 4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine and is presented as an estimation for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes would include:

N-H stretch: A peak in the region of 3200-3500 cm-1, characteristic of the pyrrole nitrogen.

C-H stretch (aromatic): Absorption bands typically appear above 3000 cm-1.

C=C and C=N stretching: These will be present in the 1400-1650 cm-1 region, reflecting the aromatic nature of the fused ring system.

C-N stretching: Typically found in the 1250-1350 cm-1 range.

C-Cl stretch: A band in the 600-800 cm-1 region.

C-Br stretch: Expected to appear at lower wavenumbers, typically in the 500-600 cm-1 range.

While an experimental IR spectrum for the specific title compound is not available, the IR spectrum of the related compound 3-chloropyridine shows characteristic peaks that can be used for comparison. researchgate.net

Table 2: Characteristic IR Absorption Bands for Related Compounds

Functional Group Expected Wavenumber Range (cm-1)
N-H Stretch 3200-3500
C-H Stretch (Aromatic) >3000
C=C/C=N Stretch 1400-1650
C-Cl Stretch 600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. For aromatic systems like this compound, the most common transitions are π → π* and n → π*. sigmaaldrich.com

The pyrrolopyridine core is a chromophore, and the presence of halogen substituents can influence the absorption maxima (λmax). It is anticipated that the UV-Vis spectrum of this compound would exhibit absorptions in the UV region, likely with multiple bands corresponding to the different electronic transitions within the aromatic system. The exact positions and intensities of these bands would be influenced by the solvent used for the measurement.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related structures, such as 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine , can provide insights into the expected structural features.

The bond lengths and angles within the this compound molecule would be expected to reflect its hybrid nature, with bond lengths intermediate between single and double bonds due to aromaticity. The C-C and C-N bonds within the fused rings would be in the range of 1.35-1.45 Å. The C-Br and C-Cl bond lengths would be consistent with those observed in other halogenated aromatic compounds. The internal angles of the five- and six-membered rings would deviate slightly from ideal geometries due to ring fusion and steric effects of the substituents.

The this compound molecule is expected to be largely planar due to the fused aromatic ring system. Torsional angles within the rings would be close to zero, confirming the planarity. For derivatives with substituents that can rotate, the torsional angles would define the conformation of these groups relative to the pyrrolopyridine core.

Table 3: Mentioned Compounds

Compound Name
This compound
4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
3-chloropyridine

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming its identity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula.

For the compound This compound , the theoretical elemental composition has been calculated based on its molecular formula, C₇H₄BrClN₂. As of the latest literature review, specific experimental data from peer-reviewed sources for the elemental analysis of this particular compound were not available. However, the theoretical values provide a critical benchmark for any future experimental verification.

The calculated elemental composition for This compound is presented below.

Table 1: Theoretical Elemental Composition of this compound Molecular Formula: C₇H₄BrClN₂ Molecular Weight: 231.48 g/mol

ElementSymbolTheoretical Mass %
CarbonC36.32%
HydrogenH1.74%
NitrogenN12.10%
BromineBr34.52%
ChlorineCl15.32%

This table was generated based on the compound's molecular formula and the standard atomic weights of its constituent elements. The data serves as the primary reference for confirming the successful synthesis of the target molecule. In practice, researchers would compare their experimental results, typically obtained from a CHN analyzer, to these theoretical percentages. A close correlation between the found and calculated values, usually within a ±0.4% margin, is considered a strong confirmation of the compound's elemental composition and purity.

While experimental data for the title compound is not presently found in the searched literature, the verification of related structures in scientific publications relies on this fundamental analysis, underscoring its importance in the characterization of novel heterocyclic compounds.

Computational and Theoretical Studies on 4 Bromo 3 Chloro 1h Pyrrolo 3,2 C Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a novel compound like 4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine, such calculations would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Orbitals

A detailed analysis of the electronic structure and molecular orbitals of this compound has not been reported in the available scientific literature. Such a study would typically involve mapping the electron density distribution to identify regions that are electron-rich or electron-deficient, which is crucial for predicting sites of electrophilic and nucleophilic attack. The visualization of molecular orbitals would further elucidate the nature of chemical bonding within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No specific Density Functional Theory (DFT) studies focused on the geometry optimization and energy calculations of this compound have been published. DFT is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its total electronic energy. These calculations are foundational for further computational analysis.

A hypothetical table of optimized geometric parameters that would be generated from a DFT study is presented below. The values are illustrative and not based on actual calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Bond/Angle Hypothetical Value
Bond Length C-Br 1.85 Å
Bond Length C-Cl 1.74 Å
Bond Length N-H 1.01 Å
Bond Angle C-C-Br 120.5°
Bond Angle C-C-Cl 121.0°

Frontier Orbital Analysis (HOMO/LUMO)

There is no published frontier orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. This type of analysis is critical for understanding a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

A hypothetical data table for a HOMO/LUMO analysis is shown below for illustrative purposes.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -1.75

Molecular Dynamics Simulations for Conformational Analysis

No molecular dynamics (MD) simulations for the conformational analysis of this compound have been documented. MD simulations would be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and the accessible conformations in different environments, such as in solution. For a relatively rigid scaffold like 1H-pyrrolo[3,2-c]pyridine, these simulations would be particularly useful to understand intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

While general methods for the prediction of NMR chemical shifts using computational approaches are well-established, there are no specific published predictions for this compound. Such predictions, often made using DFT, are valuable tools for confirming the structure of newly synthesized compounds by comparing the predicted spectra to experimental data.

Reaction Mechanism Studies and Transition State Analysis

Detailed theoretical studies on the reaction mechanisms and transition state analyses involving this compound are not available in the current body of scientific literature. Such studies would be instrumental in understanding the reactivity of this compound, for instance, in nucleophilic aromatic substitution or cross-coupling reactions, which are common for halogenated heterocycles. These computational investigations would identify the energy barriers and the structures of transition states for various potential reaction pathways.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the 1H-pyrrolo[3,2-c]pyridine class of compounds, pharmacophore models are instrumental in designing derivatives with enhanced potency and selectivity for various biological targets.

While specific pharmacophore models for this compound are not extensively detailed in the available literature, studies on related substituted pyrrolopyridine and pyridine (B92270) derivatives provide insights into the key pharmacophoric features. These generally include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are critical for interaction with target proteins. nih.govmdpi.com For instance, in the design of dopamine (B1211576) transporter (DAT) inhibitors, a pharmacophore-based 3D-database search led to the discovery of novel substituted pyridines, highlighting the importance of the geometry and nature of substituents on the pyridine ring in determining inhibitory activity. nih.gov

The development of new pyrrolo[3,2-c]pyridine derivatives often involves a strategy of replacing or modifying substituents to optimize interactions with the target's binding site. This ligand-based drug design approach relies on the principle that molecules with similar shapes and electronic properties are likely to bind to the same target and exhibit similar biological activities. The pyrrolo[3,2-c]pyridine core serves as a rigid scaffold, and the introduction of various functional groups at different positions allows for the fine-tuning of the molecule's pharmacophoric features to enhance its therapeutic potential. nih.govsemanticscholar.org

Molecular Docking Studies for Target Interactions (e.g., GlcN-6-P synthase, tubulin)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between small molecules, like this compound derivatives, and their protein targets at the atomic level.

GlcN-6-P synthase:

In a study focused on developing new antibacterial agents, derivatives of pyrrolo[3,2-c]pyridine were designed and synthesized, with their structural features supported by molecular docking studies with glucosamine-6-phosphate (GlcN-6-P) synthase. researchgate.net GlcN-6-P synthase is a crucial enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for antimicrobial drugs. The docking studies helped to elucidate the most favorable structural characteristics for the inhibitory activity of these compounds. researchgate.net

Tubulin:

Tubulin is a critical protein involved in cell division, and its disruption is a key mechanism for many anticancer drugs. A recent study in 2024 detailed the design and synthesis of a new series of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin. nih.govsemanticscholar.orgtandfonline.com

Molecular modeling studies of a particularly potent derivative, compound 10t , revealed key interactions within the colchicine-binding site of tubulin. These interactions are summarized in the table below. nih.govtandfonline.com

Interaction Type Interacting Residue
Hydrogen BondThrα179
Hydrogen BondAsnβ349

These hydrogen bonds are crucial for the stable binding of the inhibitor and are believed to be a primary reason for the potent tubulin polymerization inhibitory activity observed for this class of compounds. nih.govtandfonline.com The docking results demonstrated that the 1H-pyrrolo[3,2-c]pyridine scaffold serves as an effective and rigid core to correctly position the interacting moieties within the binding pocket, leading to significant G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.govsemanticscholar.orgtandfonline.com

Furthermore, molecular docking studies have been instrumental in explaining the structure-activity relationships of pyrrolo[3,2-c]pyridine Mannich bases against glutamate (B1630785) racemase (MurI) and Mtb glutamine synthetase, which are important targets for antimycobacterial drug discovery. researchgate.netsemanticscholar.orgresearchgate.net

Structure Activity Relationship Sar Studies of 4 Bromo 3 Chloro 1h Pyrrolo 3,2 C Pyridine Derivatives in Vitro Focus

Design Principles for Investigating Biological Activity

The design of novel derivatives based on the 4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine scaffold is guided by established medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Scaffold hopping is a key strategy in drug design that involves replacing a molecule's core structure with a different one while maintaining similar biological activity. rsc.org The 1H-pyrrolo[3,2-c]pyridine nucleus has been effectively utilized as a rigid scaffold to replace the flexible cis-olefin bond found in natural products like Combretastatin A-4 (CA-4). nih.gov The cis-double bond in CA-4 is crucial for its tubulin-binding affinity but is prone to isomerization, leading to a significant loss of activity. nih.gov By replacing this unstable bond with the rigid 1H-pyrrolo[3,2-c]pyridine ring system, researchers can lock the molecule into its bioactive conformation, thereby creating more stable and potent analogues. nih.gov This configuration-constrained strategy has proven effective in maintaining high antiproliferative activity. nih.gov

Once the core scaffold is established, modifications to peripheral substituents are performed to fine-tune the compound's interaction with its biological target. For derivatives of 1H-pyrrolo[3,2-c]pyridine, this involves substitutions at various positions on the bicyclic ring system.

In the development of Monopolar Spindle 1 (MPS1) kinase inhibitors, modifications to an aniline (B41778) group attached to the scaffold were critical. Replacing a 4-amido substituent on the aniline ring with different heterocycles, such as pyrazole (B372694), was found to be a successful strategy. nih.gov This modification led to compounds with potent in vitro enzyme inhibition and acceptable metabolic stability. nih.gov

Similarly, for tubulin polymerization inhibitors, extensive modifications were explored at the 1- and 6-positions of the 1H-pyrrolo[3,2-c]pyridine ring. nih.gov A 3,4,5-trimethoxyphenyl group, a key feature of many colchicine-site inhibitors, was commonly installed at the 1-position. The 6-position was then decorated with a variety of substituted aryl groups via Suzuki coupling reactions to explore the structure-activity relationship. nih.gov These modifications significantly influenced the antiproliferative potency of the resulting compounds. nih.gov

In Vitro Enzyme Inhibition Profiling

The therapeutic potential of this compound derivatives has been investigated through their inhibitory activity against several important enzymes involved in cell division and signaling.

MPS1 is a critical kinase in the spindle assembly checkpoint, making it an attractive target in oncology. nih.gov A medicinal chemistry program identified a 1H-pyrrolo[3,2-c]pyridine derivative as a hit from high-throughput screening. Through structure-based design and optimization, this initial hit was developed into a highly potent and selective MPS1 inhibitor, CCT251455. nih.gov The optimization process involved modifying the substituent at the C4 position of the scaffold. Replacing an aniline 4-amido substituent with pyrazole analogues resulted in compounds with potent MPS1 inhibition in biochemical assays. nih.gov

The table below shows the in vitro activity of key compounds from this series.

CompoundR GroupMPS1 IC₅₀ (μM)P-MPS1 IC₅₀ (μM)HCT116 GI₅₀ (μM)
61 1-Methyl-1H-pyrazol-4-yl0.0150.030.12
62 1H-Pyrazol-4-yl0.0140.020.07
63 1H-Pyrazol-5-yl0.0170.030.07
65 (CCT251455) 1-Isopropyl-1H-pyrazol-4-yl0.0020.040.16

Data sourced from ACS Med. Chem. Lett. nih.gov IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Based on the available scientific literature, there are no specific research findings on the inhibition of Fibroblast Growth Factor Receptor (FGFR) by derivatives of this compound. Studies on FGFR inhibition by related pyrrolopyridine isomers, such as 1H-pyrrolo[2,3-b]pyridine, have been reported, but a direct investigation into the 1H-pyrrolo[3,2-c]pyridine scaffold for this target is not present in the provided search results. nih.gov

Microtubules are dynamic polymers essential for cell division, and their disruption is a proven anticancer strategy. The 1H-pyrrolo[3,2-c]pyridine scaffold has been used to design potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. nih.gov This was achieved by using the scaffold to mimic the bioactive conformation of Combretastatin A-4. nih.gov

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. nih.gov Most of the synthesized compounds showed moderate to excellent activity. nih.gov The structure-activity relationship studies revealed that the nature of the aryl group at the 6-position significantly impacts potency. nih.gov For instance, compound 10t , which features an indole (B1671886) ring at this position, demonstrated the most potent activity across the tested cell lines. nih.gov Molecular modeling studies confirmed that this compound could occupy the colchicine-binding site on tubulin. nih.gov

The table below summarizes the antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives.

CompoundB-ring (Substituent at C6)HeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10d 4-Methylphenyl0.350.410.52
10k 4-Ethoxyphenyl0.280.330.39
10m 4-Chlorophenyl0.310.390.45
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)0.010.010.01

Data sourced from Journal of Enzyme Inhibition and Medicinal Chemistry. nih.gov IC₅₀: Half-maximal inhibitory concentration.

Other Enzyme and Receptor Interactions

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their interactions with key enzymes involved in cancer progression. nih.gov A notable area of study is their activity as inhibitors of protein kinases and cytoskeletal components. semanticscholar.orgnih.govnih.gov

FMS Kinase Inhibition: A series of diarylamide and diarylurea derivatives featuring the pyrrolo[3,2-c]pyridine core were evaluated for their inhibitory effects on FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases. nih.gov Among eighteen compounds tested, two demonstrated significant potency. Compound 1e and compound 1r were the most effective, with IC₅₀ values of 60 nM and 30 nM, respectively. nih.gov Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029, and exhibited selectivity for FMS kinase when tested against a panel of 40 other kinases. nih.gov

Tubulin Polymerization Inhibition: Inspired by the structure of Combretastatin A-4 (CA-4), a new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors to interfere with microtubule dynamics. semanticscholar.orgnih.gov The rigid pyrrolo[3,2-c]pyridine scaffold was used to lock the bioactive configuration. semanticscholar.orgnih.gov The most potent of these compounds, 10t , was shown to strongly inhibit tubulin polymerization at concentrations of 3 µM and 5 µM. semanticscholar.orgnih.gov Immunostaining assays further confirmed that at a concentration of 0.12 µM, compound 10t significantly disrupted the microtubule network in HeLa cells. semanticscholar.orgnih.gov Molecular modeling suggested that this activity stems from the compound's ability to form hydrogen bonds with Thrα179 and Asnβ349 residues within the colchicine-binding site of tubulin. semanticscholar.orgnih.gov

In Vitro Cellular Assays for Antiproliferative Activity

The anticancer potential of 1H-pyrrolo[3,2-c]pyridine derivatives has been substantiated through various in vitro assays on human cancer cell lines. semanticscholar.orgnih.govnih.gov

Assessment in Cancer Cell Lines (e.g., HeLa, SGC-7901, MCF-7, 4T1, A375P)

The antiproliferative effects of these compounds have been quantified, revealing potent activity at micromolar and even sub-micromolar concentrations. semanticscholar.orgnih.govnih.gov

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, synthesized via a Suzuki cross-coupling reaction from a 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine intermediate, were tested against a panel of cancer cells. semanticscholar.orgnih.gov Compound 10t , which features an indolyl group as the B-ring, demonstrated the most powerful antiproliferative activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 0.12, 0.15, and 0.21 µM, respectively. nih.gov

Another derivative, compound 1r , was assessed against a broader range of cancer cell lines, showing IC₅₀ values from 0.15 to 1.78 µM. nih.gov A significant finding for compound 1r was its selectivity; it was 3.21 to 38.13 times more toxic to cancer cells than to normal HS 27 fibroblasts, highlighting its potential for targeted therapy. nih.gov

Antiproliferative Activity (IC₅₀, µM) of 1H-pyrrolo[3,2-c]pyridine Derivatives
CompoundHeLaSGC-7901MCF-7Source
10t0.120.150.21 nih.gov
CA-4 (control)0.010.020.01 nih.gov

Effects on Cell Cycle Progression and Apoptosis Induction

The mechanism behind the antiproliferative activity of these compounds often involves the disruption of the cell cycle and the induction of programmed cell death (apoptosis). semanticscholar.orgnih.gov

Studies on compound 10t in HeLa cells demonstrated that it causes a significant arrest of the cell cycle in the G2/M phase. semanticscholar.orgnih.gov When treated with compound 10t for 24 hours, the percentage of cells in the G2/M phase increased in a concentration-dependent manner. semanticscholar.orgnih.gov This cell cycle arrest is a direct consequence of the disruption of microtubule dynamics, which prevents cells from successfully completing mitosis. semanticscholar.orgnih.gov Following this mitotic arrest, the compound was also shown to effectively induce apoptosis. semanticscholar.orgnih.gov

Effect of Compound 10t on HeLa Cell Cycle Distribution (%)
Treatment (Concentration)G0/G1 PhaseS PhaseG2/M PhaseSource
Control50.1525.4624.39 semanticscholar.org
10t (0.12 µM)10.2418.5271.24 semanticscholar.org
10t (0.24 µM)8.5915.4775.94 semanticscholar.org
10t (0.36 µM)5.4710.2584.28 semanticscholar.org

In Vitro Antimicrobial and Antiparasitic Activity

While the broader class of pyrrolopyridines has been explored for various biological activities, including antimicrobial and antiviral properties, specific data on the in vitro antimicrobial and antiparasitic activity of this compound derivatives are not extensively detailed in the reviewed literature. nih.govmdpi.com

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacteria

There is no specific information available in the provided search results regarding the antibacterial spectrum of this compound derivatives against Gram-positive and Gram-negative bacteria.

Antifungal Activity

There is no specific information available in the provided search results regarding the antifungal activity of this compound derivatives.

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MDR-MTB) necessitates the discovery of novel antitubercular agents. While direct studies on this compound are not available, research on analogous pyridine (B92270) and pyrrole (B145914) derivatives has shown promise. For instance, certain pyridine analogues have demonstrated encouraging antimycobacterial activity against the H37Rv strain and various drug-resistant isolates of M. tuberculosis. nih.gov Similarly, derivatives of 3,4-(dicoumarin-3-yl)-2,5-diphenyl pyrroles have exhibited moderate to good anti-TB profiles. nih.gov One particular derivative showed a minimum inhibitory concentration (MIC) of 1.6 μg/mL against the H37Rv strain, a value lower than that of the standard drugs Pyrazinamide and Ciprofloxacin. nih.gov These findings suggest that the broader pyrrolopyridine scaffold could be a valuable starting point for the development of new antitubercular drugs.

Efficacy against Trypanosoma cruzi (Chagas disease)*

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern, and the current treatments have limitations. The 1H-pyrrolo[3,2-c]pyridine scaffold has been explored for its potential trypanocidal activity. A study involving a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was conducted to evaluate their efficacy against intracellular T. cruzi amastigotes. bldpharm.com While some of these compounds displayed notable trypanocidal activity, they were also associated with significant toxicity to the host cells. bldpharm.com This highlights the need for further chemical optimization to improve selectivity. Other research has shown that different heterocyclic compounds, such as azole derivatives, can exhibit potent in vitro activity against T. cruzi, with some enantiomers showing significantly higher activity than the reference drug benznidazole (B1666585) and low cytotoxicity. nih.gov

In Vitro Anti-inflammatory Properties

The anti-inflammatory potential of pyrrolopyridine derivatives has been investigated through various in vitro models. Although specific data for this compound is not available, studies on related isomers provide insights. For example, derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been synthesized and evaluated for their analgesic and sedative activities, which are often linked to anti-inflammatory mechanisms. nih.gov Some of these compounds were found to be more active than aspirin (B1665792) in the writhing test, an indicator of peripheral analgesic (and thus anti-inflammatory) action. nih.gov Furthermore, certain pyrrolo[3,4-c]pyridine derivatives have been investigated as inhibitors of spleen tyrosine kinase (SYK), a key mediator in inflammatory cells, suggesting a potential therapeutic target for inflammatory diseases. mdpi.com Another study on pyrrolo[3,4-c]pyridine derivatives demonstrated their ability to inhibit NLRP3 inflammasome activation, a critical component of the inflammatory response. uni.lu

Mechanistic Investigations at the Molecular Level (In Vitro)

Ligand-Target Interactions

At the molecular level, derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as inhibitors of key cellular targets, providing a mechanistic basis for their biological activities.

FMS Kinase Inhibition: A series of diarylamide and diarylurea derivatives possessing the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.gov Several compounds demonstrated potent inhibition, with IC50 values in the nanomolar range. Notably, compound 1r from this study was found to be a potent and selective FMS kinase inhibitor. nih.gov

Colchicine-Binding Site Inhibition: A recent study focused on designing 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin. nih.gov Molecular modeling studies suggested that these compounds interact with tubulin by forming hydrogen bonds with key residues such as Thrα179 and Asnβ349. nih.gov

Compound IDTargetIC50 (nM)Source
1e FMS Kinase60 nih.gov
1r FMS Kinase30 nih.gov
KIST101029 FMS Kinase96 nih.gov

This table presents the in vitro inhibitory activity of selected pyrrolo[3,2-c]pyridine derivatives against FMS kinase.

Modulation of Cellular Pathways

The interaction of 1H-pyrrolo[3,2-c]pyridine derivatives with their molecular targets leads to the modulation of various cellular pathways, primarily investigated in the context of cancer.

Cell Cycle Arrest and Apoptosis: The inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives that bind to the colchicine site has been shown to disrupt microtubule dynamics. nih.gov This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. nih.gov For instance, compound 10t , a potent derivative, caused significant G2/M phase arrest and apoptosis in HeLa, SGC-7901, and MCF-7 cancer cell lines at nanomolar concentrations. nih.gov

Antiproliferative Activity: The modulation of kinase activity and microtubule dynamics by these derivatives results in potent antiproliferative effects against various cancer cell lines. The table below summarizes the in vitro antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

Compound IDHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Source
10l 0.450.530.61 nih.gov
10m 0.330.390.47 nih.gov
10t 0.120.150.21 nih.gov

This table showcases the in vitro antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against different cancer cell lines.

Applications in Chemical Synthesis and Materials Science

4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine as a Versatile Synthetic Building Block

The presence of two distinct halogen atoms—bromine and chlorine—at the 4- and 3-positions of the 1H-pyrrolo[3,2-c]pyridine core, respectively, imparts significant versatility to this molecule as a synthetic building block. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions, enabling sequential and site-selective introduction of different substituents.

This differential reactivity is a key feature that synthetic chemists can exploit. For instance, a Suzuki or Stille coupling could be performed selectively at the more reactive 4-position (C-Br bond), leaving the 3-position (C-Cl bond) intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise functionalization is crucial for the construction of complex molecules with well-defined substitution patterns. The pyrrole (B145914) nitrogen also offers a site for further modification, adding another layer of synthetic utility.

While specific research articles detailing a wide array of reactions for this compound are not abundant in publicly available literature, the known reactivity of similar dihalogenated heterocyclic systems strongly suggests its potential in a variety of transformations, including but not limited to:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated derivatives. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Cyanation: Introduction of a nitrile group.

The strategic placement of the halogen atoms on the pyridine (B92270) ring of the pyrrolopyridine scaffold allows for the introduction of a wide range of functionalities, making it a valuable intermediate in the synthesis of diverse chemical libraries.

Precursor in the Synthesis of Complex Heterocyclic Systems

The 1H-pyrrolo[3,2-c]pyridine core is a key structural motif in a variety of biologically active compounds, including kinase inhibitors and anticancer agents. nih.govnih.govsemanticscholar.org The functional handles provided by the bromo and chloro substituents on This compound make it an ideal starting material for the synthesis of more complex, fused heterocyclic systems.

For example, through a sequence of cross-coupling reactions, the core scaffold can be elaborated with various aromatic and heteroaromatic rings. Subsequent intramolecular cyclization reactions could then be employed to construct polycyclic aromatic systems. The pyrrole and pyridine rings themselves can also participate in cycloaddition reactions or be further modified to create novel heterocyclic frameworks.

The general synthetic strategy often involves the initial modification of the pyrrolopyridine core, followed by the construction of additional rings. The ability to selectively functionalize the 4- and 3-positions is critical in directing the assembly of these complex structures. While direct examples starting from the 4-bromo-3-chloro derivative are not extensively documented, the synthesis of various substituted 1H-pyrrolo[3,2-c]pyridines for medicinal chemistry applications highlights the importance of halogenated precursors in building molecular complexity. nih.govsemanticscholar.org

Role in the Development of Advanced Materials with Specific Electronic or Optical Properties

The development of advanced materials with tailored electronic and optical properties is a rapidly growing field of research. Heterocyclic compounds, particularly those with extended π-conjugated systems, are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While there is a notable lack of specific research on the electronic or optical properties of materials derived directly from This compound , the potential of the broader class of pyrrolopyridine derivatives in this area is recognized. mdpi.com The pyrrolo[3,2-c]pyridine nucleus is an electron-rich system, and by extending the conjugation through the introduction of various aromatic and electron-withdrawing or electron-donating groups, it is possible to tune the electronic energy levels (HOMO and LUMO) and, consequently, the optical and electronic properties of the resulting materials.

The bromo and chloro substituents on the pyridine ring of This compound serve as convenient points for attaching chromophoric or electronically active moieties via cross-coupling reactions. This allows for the systematic modification of the molecular structure to achieve desired properties such as:

Tuning of the band gap: By introducing different substituents, the absorption and emission wavelengths can be controlled.

Enhancement of charge carrier mobility: The introduction of planar aromatic groups can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport.

Although direct experimental data for materials based on this specific compound is not currently available in the reviewed literature, the foundational principles of materials design suggest that This compound could serve as a valuable building block for the synthesis of novel organic electronic materials. Further research is needed to explore and characterize the properties of such materials.

Future Research Directions for 4 Bromo 3 Chloro 1h Pyrrolo 3,2 C Pyridine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign methods for the synthesis of 4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine and its analogs is a crucial first step. While classical methods for azaindole synthesis exist, future research should focus on modern, more sustainable approaches. nih.govrsc.org

Key areas for exploration include:

Transition-Metal-Catalyzed C-H Activation: Direct C-H functionalization is a powerful tool for forging carbon-carbon and carbon-heteroatom bonds with high atom economy. rsc.org Research into rhodium(III) or nickel-catalyzed C-H activation could provide novel routes to the pyrrolo[3,2-c]pyridine core, potentially reducing the number of synthetic steps and the generation of waste. nih.govnih.govrsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful method for organic synthesis. nih.gov The application of photocatalytic strategies, such as those used for the synthesis of polycyclic indolones from indoles, could be adapted for the construction of the this compound scaffold under mild conditions. researchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. sci-hub.seethernet.edu.etmdpi.com Developing a flow-based synthesis for this compound would enable a more sustainable and efficient production of this key intermediate. durham.ac.ukuc.pt

Multicomponent Reactions (MCRs): MCRs provide a pathway to complex molecules from simple starting materials in a single step. An investigation into novel MCRs, such as the Ugi reaction followed by an acid-induced cyclization, could offer a highly efficient and sustainable route to a variety of substituted pyrrolo[3,2-c]pyridines. rsc.orgresearchgate.net

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
C-H Activation High atom economy, reduced step count. Regioselectivity control, catalyst cost and sensitivity.
Photocatalysis Mild reaction conditions, use of renewable energy. Catalyst loading, reaction quantum yield, scalability.
Flow Chemistry Enhanced safety, reproducibility, and scalability. Initial setup cost, potential for clogging.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for its rational application. Future research should employ advanced spectroscopic techniques to fully characterize this molecule.

Solid-State NMR (ssNMR): While solution NMR is a standard characterization tool, ssNMR can provide unique insights into the structure and dynamics of the compound in the solid state. Techniques like 13C{14N} RESPDOR can act as an "attached nitrogen test" to unambiguously differentiate between heterocyclic isomers and aid in the assignment of NMR signals. acs.orgnih.gov The application of multinuclear ssNMR, including 13C, 15N, and even 1H, can reveal details about intermolecular interactions and packing in the solid state. nih.govacs.org

Two-Dimensional (2D) NMR Spectroscopy: Advanced 2D NMR experiments, such as HSQC, HMBC, and COSY, should be systematically applied to fully assign the 1H and 13C NMR spectra of this compound and its derivatives. This detailed assignment is crucial for confirming the structure of newly synthesized compounds.

X-ray Crystallography: Obtaining a single crystal structure of this compound would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular packing. This information is invaluable for computational modeling and understanding its physical properties.

Deeper Computational Analysis of Reaction Mechanisms and Energetics

Computational chemistry offers a powerful lens through which to understand the reactivity and properties of this compound at the molecular level.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the geometric and electronic properties of the molecule, such as its HOMO and LUMO energy levels. researchgate.net This information is critical for predicting its reactivity and for designing derivatives with tailored electronic properties for applications in materials science.

Molecular Docking and Dynamics Simulations: For medicinal chemistry applications, molecular docking studies can predict the binding mode of this compound and its derivatives within the active sites of biological targets. nih.govmdpi.com Subsequent molecular dynamics simulations can provide insights into the stability of the protein-ligand complex and the key interactions that govern binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing 3D-QSAR models, it is possible to correlate the structural features of a series of pyrrolo[3,2-c]pyridine derivatives with their biological activity. nih.gov This can guide the design of new compounds with improved potency and selectivity.

Design and Synthesis of Next-Generation Derivatives with Tailored In Vitro Profiles

The this compound scaffold is an ideal starting point for the development of new bioactive molecules. The bromine and chlorine substituents provide orthogonal handles for selective functionalization through various cross-coupling reactions.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study should be undertaken by independently and collectively modifying the bromo and chloro positions. For instance, Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions can be used to introduce a variety of aryl, heteroaryl, and amino substituents. The resulting derivatives should be screened against a panel of biological targets to establish clear SAR. nih.gov

Scaffold Hopping and Molecular Hybridization: Drawing inspiration from known kinase inhibitors, scaffold hopping and molecular hybridization approaches can be employed. mdpi.com For example, pharmacophoric elements from successful drugs could be integrated into the this compound framework to create novel compounds with potentially enhanced activity or improved pharmacokinetic properties.

Targeting Specific Kinase Families: Pyrrolopyrimidine and related scaffolds are known to be potent kinase inhibitors. nih.govresearcher.lifersc.org Future work should focus on designing derivatives of this compound that selectively target kinases implicated in diseases such as cancer and inflammatory disorders. nih.gov

Investigation of Emerging Biological Targets (In Vitro)

Beyond established targets like kinases, the unique chemical space occupied by this compound derivatives warrants their evaluation against emerging biological targets.

ENPP1 Inhibition: Recent studies have identified pyrrolopyrimidine and pyrrolopyridine derivatives as potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key regulator of the STING pathway in cancer immunotherapy. nih.gov Derivatives of this compound should be evaluated for their ability to inhibit ENPP1 and activate the STING pathway in vitro.

Novel Anticancer Mechanisms: The compound and its derivatives should be screened against a broad panel of cancer cell lines to identify potential novel anticancer activities. For compounds showing significant cytotoxicity, further studies to elucidate the mechanism of action, such as cell cycle analysis and apoptosis assays, should be conducted. mdpi.comnih.gov

Antimicrobial Activity: Given that some pyrrolo[2,3-d]pyrimidine derivatives have shown antibacterial and antifungal properties, it would be worthwhile to investigate the antimicrobial potential of this compound and its analogs. nih.gov

Potential for Material Science Applications (e.g., Organic Electronics, Sensors)

The electron-rich nature of the pyrrolopyridine core, combined with the presence of heavy halogen atoms, suggests potential applications in materials science.

Organic Light-Emitting Diodes (OLEDs): Nitrogen-containing heterocycles are widely used as host and electron-transport materials in OLEDs due to their favorable electronic properties. rsc.orguniss.itnumberanalytics.comresearchgate.netgoogle.com The introduction of a nitrogen atom into the indole (B1671886) scaffold can lower the HOMO and LUMO energy levels, which is beneficial for electron injection and transport. uniss.it The this compound scaffold could be a building block for novel materials for highly efficient phosphorescent OLEDs.

Chemosensors: Pyrrole-based compounds have been successfully employed as fluorescent and colorimetric chemosensors for the detection of various ions and molecules. researchgate.netresearchgate.netnih.govnih.gov The pyrrolo[3,2-c]pyridine framework could be functionalized to create selective chemosensors for environmentally or biologically important analytes. The halogen atoms could also play a role in modulating the photophysical properties of such sensors.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
6-bromo-1H-pyrrolo[3,2-c]pyridine
(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
3,4,5-trimethoxyphenylboric acid
6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
2-bromo-5-methylpyridine
2-bromo-5-methylpyridine-1-oxide
2-bromo-5-methyl-4-nitropyridine 1-oxide
N,N-dimethylformamide dimethyl acetal
6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
Tofacitinib
Pexidartinib
Vimseltinib
Surufatinib
Erlotinib
Sorafenib
TAK-285
Sunitinib
Gefitinib
Dasatinib
Afatinib
Ruxolitinib
Fedratinib
Ibrutinib
Palbociclib
Ribociclib
Abemaciclib
Dinaciclib
Roscovitine
Flavopiridol
MT802
SJF620
Arbidol
Delavirdine
Serotonin
Melatonin
Rufinamide
Prexasertib
Preclamol
2-amino-3-iodopyridine
3,4-dibromopyridine
2-chloroanilines
2-aminoazacinnamic acid derivatives
2-amino-3-iodo-5-nitropyridine
4-amino-2-bromo-5-iodopyridine
5-iodo-3-iodoaminopyridine
2,6-difluorobenzyl alcohol
2,6-difluorophenyl
tetrahydronaphthalene
2-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4-ol
2-amino-4,6-dichloropyrimidine-5-carbaldehyde
1,3-di-tert-butylcyclopentadienyl
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine
2-iodo-4-chloropyrrolopyridine
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
4-methoxyphenylboronic acid
4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide
1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide
KIST101029
4-chloropyrrolo[2,3-b]pyridine
1-aryl-4-aminopyrrolo[3,2-c]pyridine HCl salts
2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione
7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates
4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
1,2-dibromoethane
1-bromo-2-chloroethane
1,2-dibromobutane
4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones
1H-pyrrolo[2,3-b]pyridine
quinazoline
L-menthol
vitamin E
piperonol
citronellol
naproxen
picamilon
loratadine
fenofibrate
indomethacin
diphenhydramine
nikethamide
procaine
metaxalone
4-bromobiphenyl
4-iodobiphenyl
quinoline
pyrimidine
3-bromo- and 3-chloropyrazoles
crotonates
β-chloro carboxylic acids
3-(3-chloro-1H-pyrazol-1-yl)pyridine
methyl 3-((3,3,3-trifluoropropyl)thio)propanoate
BMS-911543
pyrazolidin-3-one
4-bromo-1H-pyrrolo[2,3-c]pyridine
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
4-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine
4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
6-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
3-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
3-bromo-1H-pyrrolo[3,2-c]pyridin-4-ol
4-chloro-1H-pyrrolo[3,2-c]pyridine
5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one
1-substitued 4-hydroxy-6-methylpyridin-2(1H)-ones
nitrostyrenes
1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one
4-aminopyridin-2(1H)-ones
2,2-dihydroxy-1-arylethan-1-ones
4-hydroxy-2H-pyran-2-ones
spiro pyrrolo[3,4-d]pyrimidines
celecoxib
2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione
1H-pyrrolo[3,4-d]pyridazinone
4-aryl-1-(1-oxoethyl)piperazine

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine?

  • Methodological Answer : The synthesis typically involves sequential halogenation of the pyrrolopyridine core. For bromination, N-bromosuccinimide (NBS) under radical or electrophilic conditions is commonly used (e.g., as seen in brominated pyrrolo[2,3-b]pyridines in ). Chlorination may employ reagents like POCl₃ or sulfuryl chloride. A critical step is regioselectivity control, as the [3,2-c] isomer’s fused ring system may require directing groups or protective strategies (e.g., tosyl protection in ). Post-halogenation purification often uses silica gel chromatography with dichloromethane/ethyl acetate gradients ().

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer :
  • Analytical Techniques :
  • ¹H/¹³C NMR : Key for confirming substitution patterns. For example, aromatic protons in pyrrolopyridines typically resonate between δ 7.0–9.0 ppm ().
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., bromine and chlorine isotopes will produce distinct isotopic patterns).
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for related compounds ().

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The bromine atom (better leaving group than chlorine) is typically targeted first. Use Pd(PPh₃)₄ or XPhos Pd G3 with aryl boronic acids (). Steric hindrance from the fused ring system may require elevated temperatures (80–100°C) or microwave-assisted conditions.
  • Buchwald-Hartwig Amination : Chlorine can be substituted selectively using Pd catalysts with bulky ligands (e.g., t-BuBrettPhos ) to avoid dehalogenation side reactions ().

Q. What strategies mitigate conflicting spectroscopic data in structural characterization?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., tautomerism in pyrrolopyridines, as seen in ).
  • 2D NMR (COSY, NOESY) : Assigns coupling networks and spatial proximities. For example, NOE correlations can distinguish between adjacent substituents.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometries to validate experimental data ().

Q. How do substituent positions affect biological activity in pyrrolopyridine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
Substituent PositionObserved Effect (Based on Analogues)Reference
4-Bromo (pyrrolo[2,3-b]pyridine)Enhances kinase inhibition potency
3-Chloro (pyrrolo[3,2-c]pyridine)Increases metabolic stability
  • In Silico Docking : Use tools like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs).

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly for similar halogenated pyrrolopyridines?

  • Methodological Answer :
  • Reaction Optimization :
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve halogenation efficiency but may promote side reactions ().
  • Catalyst Loading : Pd-based catalysts ≥5 mol% often improve cross-coupling yields but increase costs ().
  • Competing Pathways : Bromine’s higher electronegativity vs. chlorine can lead to divergent reactivity (e.g., undesired C-Br activation in Sonogashira couplings).

Experimental Design Considerations

Q. What precautions are necessary when handling halogenated pyrrolopyridines?

  • Methodological Answer :
  • Toxicity : Use fume hoods and PPE (gloves, lab coats) due to potential mutagenicity (analogous to chlorinated heterocycles in ).
  • Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) to prevent hydrolysis of halogen substituents.

Advanced Characterization Challenges

Q. How can regioselectivity issues in electrophilic substitution be resolved?

  • Methodological Answer :
  • Directing Groups : Introduce temporary groups (e.g., sulfonyl in ) to steer halogenation to desired positions.
  • Computational Prediction : Use Hammett σ constants or Fukui indices to predict reactive sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.